molecular formula C11H18N2 B1488707 4-Cyclohexylpyrrolidine-3-carbonitrile CAS No. 2098122-22-4

4-Cyclohexylpyrrolidine-3-carbonitrile

Cat. No.: B1488707
CAS No.: 2098122-22-4
M. Wt: 178.27 g/mol
InChI Key: GFXQBHHTVHPABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclohexylpyrrolidine-3-carbonitrile is a chemical compound with the molecular formula C11H18N2 It is a derivative of pyrrolidine, featuring a cyclohexyl group attached to the nitrogen atom of the pyrrolidine ring and a carbonitrile group at the third position

Biochemical Analysis

Biochemical Properties

4-Cyclohexylpyrrolidine-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It exhibits unique reactivity and selectivity, making it a valuable asset for advanced research and synthesis projects . The compound interacts with enzymes such as cytochrome P450, which catalyzes the hydroxylation of the C-H bond of the pyrrolidine derivative, leading to the formation of hydroxylated intermediates . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is evident through its interactions with specific proteins and enzymes, which can alter cellular signaling and metabolic pathways . These effects are essential for understanding the compound’s potential therapeutic applications and its role in cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with cytochrome P450 enzymes leads to the hydroxylation of the C-H bond, resulting in the formation of hydroxylated intermediates . This process is crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability and degradation can influence its effectiveness in biochemical reactions and its impact on cellular processes . Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects at specific dosages, with higher doses potentially leading to toxic or adverse effects

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . The compound’s role in these pathways is essential for understanding its impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are crucial for understanding its effectiveness in biochemical reactions and therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the compound’s subcellular localization is essential for determining its activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylpyrrolidine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylamine with a suitable nitrile precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the pyrrolidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexylpyrrolidine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the nitrile group to an amine.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.

  • Reduction: Reduction of the nitrile group can produce primary amines.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrrolidines.

Scientific Research Applications

4-Cyclohexylpyrrolidine-3-carbonitrile has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals and bioactive molecules.

  • Industry: In the chemical industry, it is used as an intermediate in the production of various chemicals and materials.

Comparison with Similar Compounds

  • 4-Phenylpyrrolidine-3-carbonitrile

  • 4-Methylpyrrolidine-3-carbonitrile

  • 4-Ethylpyrrolidine-3-carbonitrile

  • 4-Propylpyrrolidine-3-carbonitrile

Properties

IUPAC Name

4-cyclohexylpyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9/h9-11,13H,1-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXQBHHTVHPABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CNCC2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclohexylpyrrolidine-3-carbonitrile
Reactant of Route 2
4-Cyclohexylpyrrolidine-3-carbonitrile
Reactant of Route 3
4-Cyclohexylpyrrolidine-3-carbonitrile
Reactant of Route 4
4-Cyclohexylpyrrolidine-3-carbonitrile
Reactant of Route 5
4-Cyclohexylpyrrolidine-3-carbonitrile
Reactant of Route 6
4-Cyclohexylpyrrolidine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.